molecular formula C40H44N4O16 B154276 Uroporphyrinogen III CAS No. 1976-85-8

Uroporphyrinogen III

Cat. No.: B154276
CAS No.: 1976-85-8
M. Wt: 836.8 g/mol
InChI Key: HUHWZXWWOFSFKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Uroporphyrinogen III is synthesized from the linear tetrapyrrole preuroporphyrinogen (a substituted hydroxymethylbilane) by the action of the enzyme uroporphyrinogen-III cosynthase . The conversion involves a reversal of the last pyrrole unit and a condensation reaction that closes the macrocycle by eliminating the final hydroxyl group with a hydrogen atom of the first ring .

Industrial Production Methods: In industrial settings, this compound can be produced from 5-aminolevulinic acid using thermostable enzymes such as ALA dehydratase, porphobilinogen deaminase, and this compound synthase . The bioconversion process involves heating Escherichia coli transformants expressing these enzymes, which can convert a significant percentage of 5-aminolevulinic acid to this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chemical oxidants such as iodine or ferric chloride can be used.

    Methylation: S-adenosylmethionine is a common methyl donor in enzymatic methylation reactions.

    Decarboxylation: This reaction typically occurs under physiological conditions facilitated by specific enzymes.

Major Products:

    Uroporphyrin: Formed by oxidation.

    Precorrin-1 and Precorrin-2: Formed by methylation.

    Coproporphyrinogen III: Formed by decarboxylation.

Scientific Research Applications

Biochemical Pathways

Uroporphyrinogen III serves as a crucial intermediate in the biosynthesis of heme, chlorophyll, and corrins. The enzyme this compound synthase (URO3S) catalyzes the conversion of hydroxymethylbilane (HMB) to UROIII, marking a key step in porphyrin metabolism. This process is essential for the production of various cofactors that facilitate critical biological functions such as oxygen transport (heme) and vitamin B12 synthesis (cobalamin) .

Congenital Erythropoietic Porphyria (CEP)

A significant application of UROIII is in understanding and potentially treating congenital erythropoietic porphyria (CEP), a rare genetic disorder caused by mutations in URO3S. Research has shown that specific mutations, such as C73R, lead to a loss of enzymatic function and severe clinical manifestations. Studies indicate that restoring the activity of URO3S through proteasome inhibition can enhance the stability and functionality of the mutant enzyme, paving the way for innovative therapeutic strategies .

Case Study: C73R Mutation

  • Objective : Investigate the functional deficit caused by the C73R mutation in URO3S.
  • Findings : The mutant protein exhibits decreased stability and activity; however, proteasome inhibition allows recovery of enzymatic function .
  • Implications : This approach could lead to new treatments for CEP patients by enhancing URO3S activity.

Environmental Applications

UROIII has been studied for its potential role in bioremediation processes. Its derivatives can be used to assess environmental pollutants' effects on microbial communities due to their involvement in metabolic pathways that respond to oxidative stress. For instance, engineering strains that utilize UROIII could enhance their resilience against heavy metals and pesticides .

Fluorescent Probes

This compound methyltransferase (UMT), an enzyme related to UROIII, has been engineered for use as a fluorescent reporter. The products generated by UMT emit strong red fluorescence under UV light, making them valuable for cellular imaging and tracking metabolic processes in live cells . This application highlights UROIII's utility in advancing research methodologies in cellular biology.

Data Summary Table

Application AreaDescriptionCase Studies/Findings
Biochemical PathwaysIntermediate in heme and chlorophyll synthesisKey role in enzyme catalysis; essential for oxygen transport and vitamin synthesis
Medical ApplicationsTreatment strategies for CEPMutation studies (C73R) revealing potential therapeutic interventions
Environmental ApplicationsBioremediation potentialUse of derivatives to assess pollutant effects on microbial communities
Analytical ApplicationsFluorescent probes for cellular imagingEngineering UMT for strong red fluorescence under UV light

Biological Activity

Uroporphyrinogen III (URO'gen III) is a pivotal compound in the biosynthesis of heme and other porphyrins, serving as a precursor in various biological pathways. This article explores its biological activity, mechanisms of action, and clinical implications, supported by research findings and case studies.

Overview of this compound

This compound is synthesized from hydroxymethylbilane (HMB) through the enzymatic action of this compound synthase (URO3S). This reaction involves a unique cyclization process that results in the formation of a cyclic tetrapyrrole structure, which is essential for the production of heme, chlorophyll, and other porphyrins. These compounds play critical roles as cofactors in various enzymatic reactions, including oxygen transport and electron transfer processes .

Mechanism of Synthesis

The synthesis of URO'gen III from HMB is characterized by:

  • Enzymatic Action : The URO3S catalyzes the cyclization and rearrangement of HMB. The mechanism involves an electrophilic addition that leads to the formation of a spiropyrrolenine intermediate, followed by a series of rearrangements .
  • Structural Characteristics : URO'gen III features an asymmetrical structure that distinguishes it from its isomer, uroporphyrinogen I. This structural difference is crucial for its function in heme biosynthesis .

Biological Functions

This compound is integral to several biological functions:

  • Heme Biosynthesis : It serves as the last common precursor for all tetrapyrrole cofactors, including heme, which is vital for hemoglobin function and various enzymatic reactions .
  • Porphyrin Metabolism : UROP'gen III is involved in the metabolic pathways leading to the formation of other important porphyrins such as chlorophyll and vitamin B12 (cobalamin), which are essential for cellular metabolism .

Clinical Implications

Deficiencies or mutations in enzymes involved in URO'gen III metabolism can lead to various porphyrias, disorders characterized by abnormal accumulation of porphyrins or their precursors. Notable conditions include:

  • Congenital Erythropoietic Porphyria (CEP) : This rare autosomal recessive disorder results from mutations in the URO3S gene, leading to reduced enzyme activity. Patients exhibit symptoms such as photosensitivity, skin lesions, and anemia due to impaired heme production .
    Case StudySymptomsLaboratory Findings
    Patient 1Photosensitivity, skin blisteringElevated uroporphyrin levels in urine
    Patient 2Anemia, hepatosplenomegalyReduced URO3S activity (95% lower than normal)
    Patient 3Scarring, dyspigmentationAbnormal porphyrin profile with high uroporphyrin excretion
  • Mechanistic Studies : Research has shown that specific mutations (e.g., C73R) in URO3S lead to severe phenotypes due to protein instability and aggregation, which can be partially rescued by proteasome inhibitors .

Research Findings

  • Enzymatic Activity : Studies indicate that patients with CEP have significantly reduced URO3S activity compared to healthy individuals. This deficiency correlates with clinical symptoms and abnormal porphyrin profiles .
  • Structural Insights : Crystallographic studies have provided insights into the binding interactions between URO3S and its substrate, revealing how enzyme conformations facilitate substrate orientation for efficient catalysis .
  • Inflammatory Response : Recent research suggests that UROP'gen III may play a role in modulating inflammatory pathways via interactions with the NLRP3 inflammasome, indicating broader implications for its biological activity beyond porphyrin synthesis .

Chemical Reactions Analysis

Decarboxylation to Coproporphyrinogen III

Uro'gen III is metabolized by uroporphyrinogen decarboxylase (UroD) in the heme/chlorophyll pathway:

  • Stepwise decarboxylation : All four acetate side chains (positions 3, 8, 13, 17) are converted to methyl groups in a preferred order .

  • Catalytic proficiency : Human UroD enhances the decarboxylation rate by a factor of 1.2×10171.2\times 10^{17} compared to the uncatalyzed reaction .

Parameter Value Source
KmK_m (Uro'gen III)7×108textM7\times 10^{-8}\\text{M}
kcatk_{cat}0.16texts10.16\\text{s}^{-1}
Half-life (uncatalyzed)2.3×109textyears2.3\times 10^9\\text{years}

Key Reaction :

Uro gen IIIUroDCoproporphyrinogen III+4textCO2\text{Uro gen III}\xrightarrow{\text{UroD}}\text{Coproporphyrinogen III}+4\\text{CO}_2

Spontaneous and Non-Enzymatic Reactions

  • Autooxidation : Uro'gen III is prone to oxidation, forming uroporphyrin III, which sensitizes further degradation under light/air exposure .

  • Decarboxylation model : The monopyrrole analog pyrrolyl-3-acetate decarboxylates spontaneously with a half-life of 2.3×1092.3\times 10^9 years at 25°C, underscoring UroD’s catalytic power .

Structural Determinants of Reactivity

  • Carboxylate arrangement : The asymmetric AP-AP-AP-PA side-chain configuration directs enzymatic specificity .

  • Active site interactions : Arg-37 and Asp-86 in UroD are critical for stabilizing the transition state and protonating intermediates .

Pathway Branching and Metabolic Fate

Uro'gen III serves as a metabolic branch point:

  • Heme/Chlorophyll : Decarboxylation by UroD .

  • Vitamin B₁₂ : Methylation and subsequent modifications .

  • Siroheme : Methylation and oxidation .

Q & A

Q. Basic: What enzymatic steps are critical for the conversion of hydroxymethylbilane (HMB) to uroporphyrinogen III?

Methodological Answer :
this compound synthase (UROS) catalyzes the cyclization of HMB into this compound, preventing spontaneous formation of the non-physiological isomer uroporphyrinogen I. Experimental validation involves:

  • Enzyme activity assays : Purify UROS and monitor reaction kinetics using spectrophotometry to track substrate depletion or product formation .
  • Isotopic labeling : Use 14C^{14}\text{C}- or 3H^{3}\text{H}-labeled HMB to trace the stereochemical specificity of UROS in vitro .

Q. Basic: How is this compound detected and quantified in cellular extracts?

Methodological Answer :

  • High-performance liquid chromatography (HPLC) : Separate this compound from other tetrapyrroles using reverse-phase columns and quantify via fluorescence detection (excitation 405 nm, emission 620 nm) .
  • Protein-dye binding assays : Bradford or Lowry methods can quantify UROS enzyme levels during purification steps .

Q. Advanced: How do substrate concentration variations affect the sequential vs. random decarboxylation of this compound?

Methodological Answer :
Uroporphyrinogen decarboxylase (UROD) exhibits substrate-dependent behavior:

  • Low substrate concentrations : Decarboxylation follows a clockwise sequence starting at ring D, confirmed via intermediate isolation (e.g., hepta-, hexa-carboxylated derivatives) using thin-layer chromatography .
  • High substrate concentrations : Reaction randomness increases, requiring kinetic modeling (e.g., Michaelis-Menten with cooperative effects) to resolve mechanistic ambiguities .

Q. Advanced: What computational strategies resolve contradictions in UROD’s binding site interactions with this compound?

Methodological Answer :

  • Molecular docking simulations : Compare ligand interactions with key residues (e.g., Phe55, Tyr164, His339) using Swiss-Prot database structures (UniProtKB: P06132) .
  • Site-directed mutagenesis : Validate computational predictions by mutating candidate residues (e.g., Ser85→Ala) and measuring enzyme activity via stopped-flow kinetics .

Q. Basic: What distinguishes this compound’s role in heme synthesis from other tetrapyrroles?

Methodological Answer :
this compound is the only isomer physiologically relevant for heme, chlorophyll, and vitamin B12_{12} biosynthesis. Confirm its specificity via:

  • Knockout models : Disrupt UROS in cell lines (e.g., erythroleukemia cells) and observe accumulation of uroporphyrinogen I using mass spectrometry .
  • Enzyme inhibition studies : Apply succinylacetone (a UROS inhibitor) to block this compound formation in hepatic cell cultures .

Q. Advanced: How do alternative UROS transcripts influence tissue-specific expression in murine models?

Methodological Answer :

  • Promoter-reporter assays : Clone erythroid-specific (exon 2A) and housekeeping (exon 1A) promoters into luciferase vectors and transfect into NIH 3T3 vs. erythroleukemia cells .
  • Electrophoretic mobility shift assays (EMSAs) : Validate GATA1 binding to erythroid promoter regions using radiolabeled oligonucleotides .

Q. Basic: What experimental models are used to study this compound’s role in porphyrias?

Methodological Answer :

  • In vivo isotopic tracing : Administer 14C^{14}\text{C}-labeled δ-aminolevulinic acid (ALA) to porphyria model organisms (e.g., UROS-deficient mice) and track this compound accumulation in urine or liver biopsies .
  • RNA interference (RNAi) : Knock down UROD in human hepatoma cells to mimic porphyria cutanea tarda and analyze transcriptomic responses via RNA-seq .

Q. Advanced: How can conflicting data on this compound’s thermodynamic stability be reconciled?

Methodological Answer :

  • Isothermal titration calorimetry (ITC) : Measure binding affinities of this compound with UROS under varying pH and ionic conditions .
  • Free energy calculations : Use density functional theory (DFT) to compare stabilization energies of this compound vs. isomer I .

Q. Basic: What are the primary challenges in purifying this compound synthase?

Methodological Answer :

  • Affinity chromatography : Tag UROS with hexahistidine and purify via Ni-NTA columns under anaerobic conditions to prevent oxidation .
  • Activity loss mitigation : Include reducing agents (e.g., dithiothreitol) in buffers to maintain enzyme stability during SDS-PAGE validation .

Q. Advanced: How do multi-omics approaches clarify this compound’s regulatory network in drought-stressed plants?

Methodological Answer :

  • Transcriptome-metabolome integration : Correlate UROS/UROD expression levels (via RT-qPCR) with this compound concentrations (via LC-MS) in Lonicera japonica under drought stress .
  • Co-expression networks : Use weighted gene co-expression network analysis (WGCNA) to identify transcription factors co-regulated with heme biosynthesis genes .

Properties

IUPAC Name

3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29/h41-44H,1-16H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHWZXWWOFSFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44N4O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173444
Record name Uroporphyrinogen III
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Molecular Weight

836.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Uroporphyrinogen III
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001086
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1976-85-8
Record name Uroporphyrinogen III
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URL https://commonchemistry.cas.org/detail?cas_rn=1976-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uroporphyrinogen III
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Record name Uroporphyrinogen III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Uroporphyrinogen III
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001086
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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